molecular formula C14H15NO B13226361 {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol

{2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol

Cat. No.: B13226361
M. Wt: 213.27 g/mol
InChI Key: HYHVPLKIJZZXGW-UHFFFAOYSA-N
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Description

{2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol is a pyridine derivative characterized by a pyridine ring substituted with a hydroxymethyl group at position 3 and a 4-methylbenzyl group at position 2. Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol. The compound’s structure combines aromatic and polar functional groups, rendering it a versatile intermediate in medicinal chemistry and materials science. The 4-methylbenzyl group enhances lipophilicity, while the hydroxymethyl group provides a site for further functionalization, such as esterification or oxidation .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

[2-[(4-methylphenyl)methyl]pyridin-3-yl]methanol

InChI

InChI=1S/C14H15NO/c1-11-4-6-12(7-5-11)9-14-13(10-16)3-2-8-15-14/h2-8,16H,9-10H2,1H3

InChI Key

HYHVPLKIJZZXGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(C=CC=N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-pyridinemethanol and 4-methylbenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-pyridinemethanol is reacted with 4-methylbenzyl chloride under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (–CH₂OH) undergoes oxidation to form a carboxylic acid or ketone, depending on conditions.

Reagent Product Conditions Yield Source
KMnO₄ (acidic){2-[(4-Methylphenyl)methyl]pyridin-3-yl}carboxylic acidH₂SO₄, 80°C, 4–6 h70–85%
CrO₃Pyridinyl ketone derivativeAcetic acid, 25°C, 2 h55–65%

In acidic KMnO₄, the primary alcohol is fully oxidized to a carboxylic acid, while CrO₃ selectively oxidizes it to a ketone under milder conditions.

Esterification and Ether Formation

The alcohol reacts with acylating agents or alkyl halides to form esters or ethers.

Esterification

Reagent Product Conditions Yield
Acetic anhydride3-(Acetoxymethyl)-2-[(4-methylbenzyl)]pyridinePyridine, 60°C, 2 h90–95%
Benzoyl chloride3-(Benzoyloxymethyl)-2-[(4-methylbenzyl)]pyridineDMAP, CH₂Cl₂, 0°C → 25°C, 3 h80–85%

Esterification enhances lipophilicity, making derivatives useful in medicinal chemistry .

Nucleophilic Substitution

The hydroxymethyl group can be converted to a leaving group (e.g., tosylate) for substitution reactions.

Step Reagent Product Conditions
TosylationTosyl chloride3-(Tosyloxymethyl)-derivativePyridine, 0°C, 1 h
SubstitutionNaN₃3-(Azidomethyl)-derivativeDMF, 60°C, 12 h

The tosyl derivative reacts with nucleophiles like azide or amines to form azides or amines.

Protection Strategies

The alcohol is protected during multi-step syntheses to prevent undesired reactivity.

Protecting Group Reagent Conditions Deprotection
BocBoc₂O, DMAPCH₂Cl₂, 25°C, 12 hTFA, CH₂Cl₂, 0°C
TBSTBSCl, imidazoleDMF, 25°C, 6 hHF, THF

Boc protection is preferred for its stability under basic conditions .

Multi-Component Reactions

Under InCl₃ catalysis and ultrasound irradiation (25 kHz, 40°C), the compound participates in one-pot syntheses of heterocycles like pyrano[2,3-c]pyrazoles. This method achieves 80–95% yields in 20 minutes .

Biological Interactions

The hydroxymethyl group facilitates hydrogen bonding with enzymes, as seen in kinase inhibition studies. Derivatives show potential as intermediates in tyrosine kinase inhibitor synthesis .

Stability and Reactivity

  • Thermal Stability : Decomposes above 200°C without melting .

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymer matrices to enhance the properties of materials, such as thermal stability and mechanical strength.

Biology and Medicine

    Drug Development: {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol has potential as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Industry

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
{2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol 2: 4-Methylbenzyl; 3: -CH₂OH C₁₄H₁₅NO 213.28 Intermediate for drug synthesis
[2-(4-Methylphenoxy)pyridin-3-yl]methanol 2: 4-Methylphenoxy; 3: -CH₂OH C₁₃H₁₃NO₂ 215.25 Higher polarity due to ether linkage
(4-Methoxypyridin-2-yl)methanol 2: -CH₂OH; 4: -OCH₃ C₇H₉NO₂ 139.15 Enhanced solubility in polar solvents
{2-[(4-Chlorophenyl)methyl]pyridin-3-yl}methanol 2: 4-Chlorobenzyl; 3: -CH₂OH C₁₃H₁₂ClNO 233.70 Increased electrophilicity (Cl effect)
[1-(4-Methylbenzyl)piperidin-3-yl]methanol Piperidine scaffold with 4-methylbenzyl C₁₄H₂₁NO 219.32 Altered ring strain and basicity

Key Observations :

  • Substituent Position: The position of the hydroxymethyl group significantly impacts reactivity. For example, (4-Methoxypyridin-2-yl)methanol (position 2) is more polar than the target compound (position 3), influencing solubility .
  • Aromatic Substituents : The 4-methylbenzyl group in the target compound improves lipophilicity compared to the 4-chlorobenzyl analogue, which introduces electron-withdrawing effects and higher molecular weight .
  • Scaffold Variations: Replacement of the pyridine ring with a piperidine scaffold ([1-(4-Methylbenzyl)piperidin-3-yl]methanol) reduces aromaticity, altering hydrogen-bonding capacity and bioavailability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) pKa (Predicted) LogP (Estimated) Reference
{2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol N/A N/A ~13.08 2.1
[2-(4-Methylphenoxy)pyridin-3-yl]methanol N/A 485.7±45.0 13.08±0.70 1.8
(4-Methoxypyridin-2-yl)methanol 268–287 N/A N/A 0.9
{2-[(4-Chlorophenyl)sulfanyl]pyridin-3-yl}methyl carbamate N/A N/A 13.08±0.70 3.5

Key Observations :

  • Polarity : The methoxy-substituted analogue (LogP ~0.9) is more hydrophilic than the target compound (LogP ~2.1), aligning with its increased solubility in polar solvents .
  • Acidity : Predicted pKa values (~13.08) for hydroxymethyl-containing derivatives suggest weak acidity, consistent with alcohol functional groups .
  • Thermal Stability: Higher boiling points in phenoxy-substituted derivatives (e.g., 485.7°C) correlate with stronger intermolecular forces due to ether linkages .

Biological Activity

The compound {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol, also known as a pyridine derivative, has garnered interest in various fields of pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, antibacterial effects, and mechanisms of action, supported by relevant data tables and case studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyridine derivatives. For instance, a series of compounds similar to {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol were evaluated for their ability to inhibit cell growth in various cancer cell lines. The results indicated that these compounds exhibited significant antiproliferative effects.

Case Study: In Vitro Evaluation

A study conducted by Li et al. focused on the synthesis and evaluation of several pyridine derivatives, including those structurally related to {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for selected compounds against the SPAC1 cell line:

Compound IDIC50 (µM)Notes
5a0.1Most potent compound
5b0.5Moderate potency
5c1.0Lower activity
{2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanolTBDUnder investigation

The preliminary structure-activity relationship (SAR) analysis suggested that the presence of both the methyl group and the hydroxymethyl group significantly enhances the antitumor activity compared to simpler analogs .

Antibacterial Activity

In addition to antitumor properties, {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol has been investigated for its antibacterial effects. Alkaloids in this structural class have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.

Evaluation of Antibacterial Properties

A study assessing the antibacterial activity of related pyridine derivatives reported minimum inhibitory concentration (MIC) values against several bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

These findings suggest that compounds with similar structures to {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol possess moderate antibacterial activity, which may be attributed to their ability to disrupt bacterial cell wall synthesis or function .

The biological activities of {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of protein kinases involved in cancer progression.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Q. What are the common synthetic routes for preparing {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol?

A typical synthesis involves functionalizing a pyridine ring with a 4-methylbenzyl group followed by introducing the methanol moiety. One approach uses nucleophilic substitution or cross-coupling reactions to attach the 4-methylphenylmethyl group to the pyridine core. Subsequent oxidation-reduction steps or hydroxylation can introduce the methanol group. For example, in analogous compounds, fluorinating agents like potassium fluoride in solvents such as DMSO are employed to introduce substituents, followed by methanol group addition via controlled reduction . Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products like over-oxidation or ring saturation.

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To resolve proton environments (e.g., distinguishing aromatic pyridine protons from methylphenyl groups).
  • X-ray crystallography : For definitive structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, especially for resolving steric effects from the bulky 4-methylphenyl group .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns.
  • IR spectroscopy : To identify functional groups like the hydroxyl (-OH) stretch from the methanol moiety.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution rates for pyridine derivatives .
  • Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity during benzylation.
  • Purification : Column chromatography with ethyl acetate/methanol gradients (e.g., 93:7 v/v) effectively separates polar byproducts .
  • Purity validation : High-performance liquid chromatography (HPLC) with UV detection ensures >99% purity, as emphasized in synthesis protocols .

Q. What strategies are used to evaluate the bioactivity of this compound in drug discovery?

  • In vitro assays : Testing against microbial strains or cancer cell lines to assess antimicrobial/anticancer potential. Structural analogs of pyridine methanol derivatives have shown activity in such assays .
  • Structure-activity relationship (SAR) studies : Modifying the 4-methylphenyl or methanol groups to enhance binding affinity. For example, fluorinated analogs (e.g., 6-fluoro derivatives) exhibit increased metabolic stability .
  • Targeted delivery : Conjugating the compound to nanoparticles or liposomes to improve bioavailability.

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from differences in:

  • Assay conditions : Variations in pH, temperature, or cell lines can alter activity. Replicating studies under standardized protocols is critical.
  • Compound purity : Impurities (e.g., unreacted intermediates) may skew results. Rigorous HPLC or GC-MS validation is recommended .
  • Structural analogs : Subtle changes (e.g., chloro vs. fluoro substituents) can drastically affect bioactivity. Cross-referencing data with structurally defined analogs helps clarify trends .

Q. What computational methods support the design of derivatives with enhanced properties?

  • Density functional theory (DFT) : Predicts electronic effects of substituents (e.g., electron-withdrawing groups on pyridine ring reactivity).
  • Molecular docking : Screens potential interactions with biological targets (e.g., enzyme active sites).
  • ADMET modeling : Estimates absorption, distribution, and toxicity profiles to prioritize synthetic targets.

Methodological Considerations

Q. How is crystallographic data analyzed to confirm the compound’s stereochemistry?

  • SHELX refinement : SHELXL refines atomic coordinates and thermal parameters against diffraction data. Twinning or disorder in the 4-methylphenyl group requires careful modeling .
  • Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., hydrogen bonds involving the methanol group) .

Q. What safety protocols are essential during synthesis and handling?

  • PPE : Gloves and goggles to prevent skin/eye contact with reactive intermediates.
  • Ventilation : Fume hoods for volatile solvents (e.g., dichloromethane) .
  • Waste disposal : Neutralization of acidic/basic byproducts before disposal.

Tables

Table 1: Common Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
2-Chloro-3-(trifluoromethyl)pyridinePrecursor for fluorine substitution
4-Methylbenzyl bromideBenzyl group donor
Sodium borohydrideReducing agent for methanol formation

Table 2: Key Spectral Peaks for Characterization

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Pyridine C-H8.1–8.53050 (aromatic)
Methanol (-OH)1.5–2.5 (broad)3300–3500
4-Methylphenyl (-CH₃)2.3 (s)2900

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